Methyl 4-(furan-3-yl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(furan-3-yl)-2,4-dioxobutanoate: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This classical method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Feist-Benary Synthesis: This method involves the reaction of β-dicarbonyl compounds with α-haloketones.
Industrial Production Methods: Industrial production of Methyl 4-(furan-3-yl)-2,4-dioxobutanoate typically involves the use of scalable synthetic routes such as the Paal-Knorr and Feist-Benary methods. These methods are preferred due to their efficiency and the availability of starting materials .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-(furan-3-yl)-2,4-dioxobutanoate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced furan derivatives.
Substitution: The furan ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated and nitrated furans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is used as a building block in organic synthesis. Its unique structure allows for the construction of complex molecules, making it valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities. Furans are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: this compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with biological targets, offering possibilities for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Methyl 4-(furan-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in biological effects .
Molecular Targets and Pathways:
Proteins: The compound can bind to enzyme active sites, inhibiting or modulating their activity.
Nucleic Acids: It can intercalate into DNA, affecting transcription and replication processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Known for its ability to inhibit insulin secretion.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Exhibits significant biological activity, including anticancer properties.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Used in the synthesis of complex heterocyclic structures.
Uniqueness: Methyl 4-(furan-3-yl)-2,4-dioxobutanoate stands out due to its specific substitution pattern on the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H8O5 |
---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
methyl 4-(furan-3-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)8(11)4-7(10)6-2-3-14-5-6/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
WWHZKYJXJWRIES-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)CC(=O)C1=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.